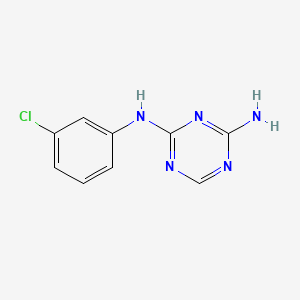

N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine

Descripción general

Descripción

N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a 3-chlorophenyl group attached to the triazine ring, which imparts unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with 3-chloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The general reaction scheme is as follows:

Step 1: Cyanuric chloride is dissolved in an organic solvent like acetone or tetrahydrofuran.

Step 2: 3-chloroaniline is added to the solution, followed by the addition of a base.

Step 3: The reaction mixture is stirred at a specific temperature (usually around 0-5°C) to facilitate the formation of the desired product.

Step 4: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.

Oxidation and Reduction: The triazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized triazine derivatives.

Reduction Products: Reduced triazine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most notable applications of N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine derivatives is their anticancer properties . Research has shown that compounds within this class exhibit selective antiproliferative activity against triple-negative breast cancer cells (MDA-MB231). For instance, a study reported that certain derivatives demonstrated a growth inhibition (GI50) value as low as 1 nM against these cancer cells while sparing non-cancerous breast cells (MCF-10A) from significant cytotoxic effects .

Case Study: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis revealed that specific substitutions on the triazine ring significantly enhanced anticancer activity. For example:

- Compounds with 3,4,5-trimethoxyphenyl moiety exhibited superior activity.

- The positioning of substituents (ortho vs. para) dramatically affected potency; moving a methoxy group from ortho to para resulted in a 200-fold increase in activity .

Antibacterial Potential

Beyond anticancer effects, this compound and its derivatives have been explored for their antibacterial properties . These compounds have shown promise as inhibitors of bacterial enzymes such as dihydrofolate reductase (DHFR), which is crucial for bacterial growth and survival. Inhibition studies indicated that certain derivatives were more effective than existing antibacterial agents .

Synthesis and Development

The synthesis of this compound typically involves a multi-step process that can be optimized for efficiency and yield. Recent advancements have introduced microwave-assisted methods that allow for rapid synthesis of these compounds from readily available precursors like cyanoguanidine and various aromatic aldehydes . This method not only improves yield but also reduces the time required for synthesis.

Table: Summary of Synthesis Methods

| Method | Key Features | Advantages |

|---|---|---|

| Microwave-assisted synthesis | Rapid reaction time; high yields | Efficient; cost-effective |

| Traditional multi-step | Involves several reagents and steps | Established method; versatile |

Potential in Drug Development

The diverse biological activities of this compound derivatives position them as candidates for further drug development. Their ability to selectively target cancer cells while minimizing effects on normal cells is particularly appealing in oncology. Additionally, the antibacterial properties suggest potential applications in treating infections resistant to conventional antibiotics.

Mecanismo De Acción

The mechanism of action of N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

N2-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with the chlorine atom in the para position.

N2-(3-bromophenyl)-1,3,5-triazine-2,4-diamine: Bromine atom instead of chlorine.

N2-(3-methylphenyl)-1,3,5-triazine-2,4-diamine: Methyl group instead of chlorine.

Uniqueness

N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, notable for its potential biological activities, particularly in cancer research. This article examines its biological activity through various studies, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a triazine ring with a 3-chlorophenyl group at the nitrogen atom in the 2 position and amino groups at the 4 and 6 positions. This unique substitution pattern is believed to influence its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of triazine derivatives, including this compound. Research indicates that compounds in this class can inhibit cell proliferation in various cancer cell lines.

Case Study: Selective Cytotoxicity Against Breast Cancer

A significant study evaluated new 6,N2-diaryl-1,3,5-triazine-2,4-diamines against triple-negative breast cancer (TNBC) cell lines (MDA-MB231, SKBR-3, and MCF-7) and non-cancerous MCF-10A cells. The findings revealed that specific derivatives exhibited remarkable selectivity for TNBC cells:

| Compound | GI50 (nM) | Selectivity | Notes |

|---|---|---|---|

| Compound 18 | 1 | Highly selective | 10-fold more active than methotrexate |

| Compound 19 | 0.008 | Moderate | Effective against SKBR-3 |

| Methotrexate | 0.01 | Control | Standard reference |

The most active compound demonstrated a GI50 value of 1 nM , indicating potent antiproliferative activity against MDA-MB231 cells while sparing normal breast epithelial cells .

The mechanisms underlying the anticancer effects of this compound involve multiple pathways:

- Inhibition of Cancer-Related Enzymes : Studies have shown that triazine derivatives can inhibit enzymes such as DNA topoisomerase IIα and various kinases implicated in cancer progression .

- Induction of Apoptosis : Evidence suggests that these compounds induce apoptosis in cancer cells. Morphological changes observed through fluorescence microscopy confirmed that apoptosis was a primary pathway for cytotoxicity .

Binding Affinity and Structure-Activity Relationship (SAR)

Ligand binding studies have provided insights into how this compound interacts with biological targets. The binding affinity of this compound is influenced by its structural features:

- Substituent Effects : Variations in the substituents on the triazine ring significantly affect biological activity. For instance, altering the position of methoxy groups on phenyl rings has shown to enhance potency by several orders of magnitude .

Potential Applications

Given its promising biological activities, this compound has potential applications in:

- Cancer Therapy : Its selective cytotoxicity against TNBC makes it a candidate for further development as an anticancer agent.

- Drug Development : The unique structural characteristics may allow for the design of novel therapeutics targeting specific enzymes and receptors involved in cancer and other diseases .

Propiedades

IUPAC Name |

2-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5/c10-6-2-1-3-7(4-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOVYIZDTWXVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222051 | |

| Record name | s-Triazine, 2-amino-4-(m-chloroanilino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718-43-4 | |

| Record name | s-Triazine, 2-amino-4-(m-chloroanilino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000718434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 2-amino-4-(m-chloroanilino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.